Product packaging for dctP protein, Rhodobacter capsulatus(Cat. No.:CAS No. 146411-07-6)

dctP protein, Rhodobacter capsulatus

Cat. No.: B1174507
CAS No.: 146411-07-6
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Description

Context: Rhodobacter capsulatus as a Model Organism for Metabolic Versatility

Rhodobacter capsulatus is a purple non-sulfur bacterium that has been extensively studied as a model organism due to its remarkable metabolic versatility. taylorandfrancis.comnih.govpsu.edu This bacterium can grow under a wide array of conditions, including aerobically in the dark (chemoheterotrophically), anaerobically in the light (photoheterotrophically or photoautotrophically), and even via fermentation. nih.govpsu.edu This adaptability allows it to thrive in diverse environments by utilizing a broad spectrum of carbon and energy sources. taylorandfrancis.commdpi.com Its ability to switch between these metabolic modes makes it an ideal system for studying fundamental biological processes, including nutrient transport and its regulation. The transport of C4-dicarboxylates like malate (B86768) and succinate (B1194679) is particularly important for its chemoheterotrophic and photoheterotrophic growth. oup.com

Overview of DctP within the Tripartite ATP-independent Periplasmic (TRAP) Transport System

DctP is the extracytoplasmic solute receptor (ESR) of the DctPQM transport system, the first identified and best-characterized example of a TRAP transporter. oup.comyork.ac.uk TRAP transporters are a distinct class of secondary transporters that utilize an electrochemical ion gradient, specifically the proton motive force, rather than ATP hydrolysis, to drive the uptake of solutes. nih.govoup.com This distinguishes them from the well-known ATP-binding cassette (ABC) transporters. york.ac.uknih.gov

The DctPQM system in R. capsulatus is composed of three essential proteins:

DctP: A periplasmic C4-dicarboxylate-binding protein. uniprot.orgnih.gov It captures the substrate in the periplasm with high affinity.

DctQ: A small integral membrane protein with four predicted transmembrane segments. nih.govoup.com

DctM: A larger integral membrane protein with a predicted 12 transmembrane helices, which is believed to form the translocation channel. nih.govoup.com

The DctP protein, encoded by the dctP gene, functions as the substrate-recognition component of this tripartite complex. nih.govuniprot.org Upon binding a C4-dicarboxylate, DctP is thought to induce a conformational change that allows it to dock with the DctQM membrane components, initiating the transport of the substrate across the cytoplasmic membrane.

ComponentLocationFunction
DctP PeriplasmBinds C4-dicarboxylates (Substrate Receptor)
DctQ Cytoplasmic MembraneIntegral membrane component, essential for transport
DctM Cytoplasmic MembraneIntegral membrane component, forms the translocation pore

This table provides an overview of the components of the DctPQM TRAP transport system in R. capsulatus.

Biological Significance of C4-dicarboxylate Transport in Bacterial Physiology and Metabolism

The transport of C4-dicarboxylates such as succinate, fumarate (B1241708), and malate is of paramount importance for the physiology and metabolism of R. capsulatus. nih.govnih.gov These compounds are key intermediates in the citric acid (TCA) cycle and can serve as primary carbon and energy sources, particularly under aerobic and photoheterotrophic conditions. oup.comnih.gov

The DctPQM system is the sole uptake route for these substrates when the bacterium is grown chemoheterotrophically in the dark. oup.com Deletion or mutation of the dctP gene renders the bacterium unable to transport succinate and prevents growth on D-malate, L-malate, succinate, or fumarate as the sole carbon source under these conditions. uniprot.org The high-affinity nature of this system, with dissociation constants (Kd) in the nanomolar to low micromolar range for its substrates, allows R. capsulatus to efficiently scavenge these essential nutrients from the environment, even at very low concentrations. researchgate.net The transport activity is inducible by the presence of C4-dicarboxylates, and under these conditions, DctP can become one of the most abundant proteins in the periplasm. oup.comoup.com

Detailed Research Findings

The DctP protein is a polypeptide of 333 amino acid residues, which includes a 26-residue N-terminal signal peptide that directs its translocation to the periplasm. nih.gov The mature protein has a molecular weight of approximately 36,128 Da. nih.gov The DctPQM system is widespread in gram-negative bacteria, highlighting its evolutionary success and importance. nih.gov Functional studies have demonstrated that the transport process is insensitive to vanadate, an inhibitor of ABC transporters, but is sensitive to compounds that dissipate the membrane potential, confirming its reliance on the proton motive force. nih.govoup.com

PropertyValueReference
Gene dctP uniprot.orgnih.gov
Full-length Protein Size 333 amino acids nih.gov
Signal Peptide Length 26 amino acids nih.gov
Molecular Weight (Mature Protein) ~36,128 Da nih.gov
Substrates Succinate, Fumarate, L-Malate, D-Malate uniprot.orgnih.gov
Energy Source for Transport Proton Motive Force nih.gov

This table summarizes key properties of the DctP protein and its associated transport system in R. capsulatus.

Properties

CAS No.

146411-07-6

Molecular Formula

C19H19BrN2SSe

Synonyms

dctP protein, Rhodobacter capsulatus

Origin of Product

United States

Molecular Architecture and Component Interactions of the R. Capsulatus Dct System

DctP: Periplasmic Solute Receptor

DctP is a soluble protein located in the periplasm of R. capsulatus that functions as the primary C4-dicarboxylate-binding protein for the Dct transport system. nih.govuniprot.org Its crucial role as the extracytoplasmic solute receptor (ESR) involves capturing substrate molecules in the periplasm and delivering them to the membrane-spanning components for translocation into the cytoplasm. uniprot.org

Structural Features of DctP Relevant to Ligand Recognition and Binding

The DctP protein from Rhodobacter capsulatus is synthesized as a 333-residue protein, which includes a 26-amino acid N-terminal signal peptide that directs its transport into the periplasm. nih.gov The mature protein has a molecular weight of approximately 36,128 Da. nih.gov While the detailed crystal structure of R. capsulatus DctP is not explicitly detailed in the provided search results, its function as a periplasmic binding protein (PBP) suggests a typical PBP fold. These proteins are known to consist of two domains connected by a hinge region. The ligand-binding site is located in the cleft between these two domains. The binding of a C4-dicarboxylate, such as succinate (B1194679), malate (B86768), or fumarate (B1241708), induces a conformational change, closing the cleft and sequestering the ligand from the solvent. nih.govuniprot.org This "Venus flytrap" mechanism is a common feature of PBPs.

Conformational Dynamics and Allosteric Mechanisms of Ligand Association/Dissociation of DctP

The process of ligand binding and release by DctP is governed by conformational dynamics and allosteric mechanisms. researchgate.netfsu.edu Upon encountering a C4-dicarboxylate, DctP undergoes a significant conformational change to secure the ligand. This binding event is not a simple lock-and-key interaction but rather a dynamic process that can be described by models such as induced-fit or conformational selection. fsu.edu In the induced-fit model, the initial binding of the ligand is followed by a conformational change in the protein to achieve a high-affinity bound state. fsu.edu Conversely, the conformational selection model posits that the protein exists in an ensemble of conformations, and the ligand selectively binds to and stabilizes a pre-existing conformation that is competent for binding. fsu.edu

The release of the ligand to the DctQM membrane complex is also a critical and dynamically controlled step. The interaction of the ligand-bound DctP with DctQ and/or DctM is thought to trigger a conformational change in DctP, lowering its affinity for the substrate and facilitating its release into the translocation pathway. This allosteric communication between the periplasmic and membrane components is fundamental to the transport cycle. The dynamic nature of protein structures, involving motions on various timescales, allows for the necessary flexibility for these binding and release events to occur efficiently. researchgate.netpsu.edu

Role of DctP as the Extracytoplasmic Solute Receptor (ESR) in TRAP Systems

DctP serves as the archetypal Extracytoplasmic Solute Receptor (ESR) in the context of TRAP transporters. nih.gov TRAP systems are characterized by this periplasmic binding protein, which confers high substrate affinity and specificity to the transporter. nih.gov The function of DctP is to concentrate the C4-dicarboxylates in the periplasm and present them to the membrane-embedded DctQM complex. nih.govuniprot.org The interaction between the substrate-loaded DctP and the DctQM machinery initiates the transport process across the cytoplasmic membrane. nih.gov The essentiality of DctP is demonstrated by the fact that a deletion mutant of dctP is unable to transport C4-dicarboxylates. uniprot.org

Integral Membrane Components: DctQ and DctM

The translocation of the C4-dicarboxylates across the inner membrane is mediated by the two integral membrane proteins, DctQ and DctM. nih.gov These two proteins form the membrane-spanning core of the TRAP transporter.

DctQ: Small Integral Membrane Protein and Proposed Roles in Transport

DctQ is the smaller of the two integral membrane proteins, with a predicted molecular weight of 24,763 Da. nih.gov Topological analysis based on β-lactamase fusions suggests that DctQ has four transmembrane helices with both the N- and C-termini located in the cytoplasm. nih.gov While its precise function is still under investigation, it is an essential component of the transporter. nih.gov It is hypothesized that DctQ may play a role in coupling the binding of the substrate-loaded DctP to the translocation process mediated by DctM. It might act as an accessory protein that facilitates the interaction between DctP and DctM or contributes to the conformational changes necessary for transport.

DctM: Large Integral Membrane Protein and its Function in Substrate Translocation

DctM is the larger integral membrane protein, with a molecular weight of 46,827 Da, and is predicted to have 12 transmembrane segments. nih.gov This extensive membrane-spanning architecture is characteristic of transporter proteins and strongly suggests that DctM forms the primary channel or pathway for substrate translocation across the cytoplasmic membrane. nih.gov It is believed to be the component that directly facilitates the movement of the C4-dicarboxylate from the periplasmic side to the cytoplasm. The energy for this process is derived from the proton motive force. nih.gov The interaction between DctP, DctQ, and DctM is a coordinated process where the binding of the substrate to DctP initiates a series of conformational changes that are propagated through DctQ to DctM, ultimately resulting in the opening of the translocation channel and the import of the substrate. nih.gov

ComponentMolecular Weight (Da)Predicted Transmembrane HelicesLocationFunction
DctP 36,1280PeriplasmBinds C4-dicarboxylates
DctQ 24,7634Cytoplasmic MembranePotential role in coupling binding to translocation
DctM 46,82712Cytoplasmic MembraneForms the substrate translocation channel

Molecular Assembly and Functional Complex Formation of the DctPQM System

The DctPQM system of Rhodobacter capsulatus represents a paradigm for the Tripartite ATP-independent Periplasmic (TRAP) transporters, a widespread family of secondary transporters in bacteria and archaea. The functional unit of this system is a multi-protein complex composed of a periplasmic substrate-binding protein, DctP, and two integral membrane proteins, the small DctQ and the large DctM. uniprot.orgoup.comnih.gov The assembly of these three components into a functional complex is a coordinated process essential for the high-affinity uptake of C4-dicarboxylates such as succinate, fumarate, and malate. psu.edunih.gov

The genes encoding these proteins, dctP, dctQ, and dctM, are organized in an operon, suggesting a coordinated expression to maintain the appropriate stoichiometry of the subunits. oup.com Experimental evidence from studies on homologous TRAP transporters suggests that the membrane components, DctQ and DctM, form a tight core complex with a 1:1 stoichiometry. nih.gov Attempts to separate these two proteins have been shown to result in a loss of function, indicating their intimate and essential interaction for the structural and functional integrity of the transporter. nih.gov

The assembly of the functional DctPQM complex can be conceptualized as a two-step process. First, the integral membrane proteins DctQ and DctM associate within the cytoplasmic membrane to form a stable platform. Subsequently, the periplasmic substrate-binding protein, DctP, interacts with this membrane-embedded DctQM complex to complete the assembly of the transporter.

Architectural Overview of the DctPQM Components

DctP: This periplasmic protein is responsible for the initial capture of C4-dicarboxylates from the extracellular environment. nih.gov Structural homologs suggest that DctP, like other TRAP substrate-binding proteins, is composed of two domains connected by a flexible hinge region. nih.gov Upon substrate binding, these domains are thought to undergo a conformational change, closing around the ligand. nih.gov This "Venus flytrap" mechanism is a common feature of periplasmic binding proteins.

DctQ: This is a small, integral membrane protein predicted to have four transmembrane (TM) helices, with both its N- and C-termini located in the cytoplasm. oup.com This topology results in two periplasmic loops that are crucial for the interaction with the DctP protein. oup.com The function of DctQ is multifaceted; it is believed to play a role in mediating the interaction between the substrate-loaded DctP and the translocation subunit, DctM. nih.gov It may also act as a chaperone or assembly factor to ensure the correct folding and stability of DctM within the membrane. nih.gov More recent structural data from other TRAP transporters suggest that the Q-subunit helps to enlarge and stabilize the stator-domain of the M-subunit. wikipedia.org

DctM: As the largest component of the complex, DctM is predicted to contain 12 transmembrane helices, a common feature for the translocation subunit of many membrane transporters. nih.govoup.com This protein forms the channel through which the substrate is translocated across the cytoplasmic membrane. nih.gov

Interactive Data on DctPQM Components

Protein ComponentLocationPredicted Structural FeaturesPostulated Function
DctP PeriplasmTwo-domain structure with a flexible hingeBinds C4-dicarboxylates
DctQ Cytoplasmic MembraneFour transmembrane helices with two periplasmic loopsMediates DctP-DctM interaction, stabilizes DctM
DctM Cytoplasmic MembraneTwelve transmembrane helicesForms the translocation channel for the substrate

Functional Complex Formation and Mechanism

The formation of the functional DctPQM complex is initiated by the binding of a C4-dicarboxylate to the DctP protein in the periplasm. This binding event induces a conformational change in DctP, which is then thought to "present" the substrate to the DctQM membrane complex. The interaction between the substrate-loaded DctP and the periplasmic loops of DctQ is a critical step in the transport cycle.

While the precise stoichiometry of the fully assembled DctPQM complex in R. capsulatus has not been definitively determined experimentally, the 1:1 ratio of DctQ to DctM is a key finding. nih.gov The interaction of DctP with the DctQM dimer is transient and dependent on the presence of the substrate. This dynamic interaction triggers a series of conformational changes within the DctQM complex, ultimately leading to the opening of the translocation channel formed by DctM and the release of the substrate into the cytoplasm. The energy for this transport process is derived from an electrochemical ion gradient, not from ATP hydrolysis, which is a defining characteristic of TRAP transporters. psu.edunih.gov

Key Research Findings on DctPQM Assembly

Research FindingSignificance for DctPQM AssemblyReference(s)
DctP, DctQ, and DctM are all essential for transport function.Confirms the tripartite nature of the functional complex. nih.gov
DctQ has four predicted transmembrane helices with periplasmic loops.These loops are the likely interaction sites for the periplasmic DctP. oup.com
DctM has twelve predicted transmembrane helices.Forms the core translocation pathway across the membrane. nih.govoup.com
DctQ and DctM form a stable 1:1 complex.This dimer constitutes the membrane-embedded core of the transporter. nih.gov
The dctPQM genes are organized in an operon.Ensures coordinated synthesis of the protein components. oup.com

Functional Mechanism of C4 Dicarboxylate Transport Mediated by Dctp

Substrate Specificity and Binding Affinity of R. capsulatus DctP for C4-dicarboxylates

The initial and crucial step in the transport of C4-dicarboxylates is their specific recognition and high-affinity binding by the periplasmic protein, DctP. nih.govoup.com This protein exhibits a high degree of specificity for certain C4-dicarboxylates. Detailed kinetic and thermodynamic analyses, often employing the intrinsic tryptophan fluorescence of the protein, have elucidated the binding affinities of DctP for its various substrates. nih.gov

Steady-state fluorescence measurements have demonstrated that DctP from R. capsulatus binds L-malate, succinate (B1194679), and fumarate (B1241708) with high affinity, all exhibiting sub-micromolar dissociation constants (Kd). nih.gov In contrast, the binding affinity for D-malate is significantly lower, with a Kd value approximately two orders of magnitude higher, highlighting the stereospecificity of the binding pocket. nih.gov This high affinity ensures efficient scavenging of these essential carbon sources from the periplasmic space, even at low concentrations.

Table 1: Binding Affinities of R. capsulatus DctP for C4-dicarboxylates

Substrate Dissociation Constant (Kd)
L-malate Sub-micromolar
Succinate Sub-micromolar
Fumarate Sub-micromolar
D-malate ~100-fold weaker than L-malate

Data derived from steady-state fluorescence measurements. nih.gov

Energetics of TRAP Transport Systems: Electrochemical Ion Gradient as Driving Force

Unlike ATP-binding cassette (ABC) transporters that couple substrate translocation to ATP hydrolysis, the DctPQM system is a member of the Tripartite ATP-independent Periplasmic (TRAP) transporter family. oup.comoup.com These systems are secondary transporters that harness the energy stored in an electrochemical ion gradient across the cytoplasmic membrane to drive solute uptake. oup.comnih.gov

In the case of the R. capsulatus Dct system, transport is insensitive to vanadate, a known inhibitor of P-type ATPases, further confirming that ATP hydrolysis is not the direct energy source. nih.govnih.gov Instead, experiments using uncouplers have demonstrated a direct correlation between the rate of succinate transport and the magnitude of the membrane potential (proton motive force). nih.govnih.gov This indicates that the proton motive force, rather than the cellular ATP concentration, powers the uptake of C4-dicarboxylates. nih.govnih.gov While the proton motive force is the primary driver, studies on other TRAP transporters have suggested that Na+ ions may also act as coupling ions in some systems, indicating a potential for ion-symport mechanisms. oup.com

Stepwise Translocation Pathway: From Periplasmic DctP Binding to Cytoplasmic Uptake

The translocation of the C4-dicarboxylate substrate from the periplasm to the cytoplasm is a dynamic, multi-step process involving significant conformational changes in the DctP protein and its interaction with the DctQM membrane complex.

The process begins with the binding of the substrate to DctP. Kinetic studies have revealed that ligand binding to DctP is not a simple, single-step event but involves at least three distinct steps. nih.gov In its unliganded state, DctP exists in equilibrium between a non-binding conformation (BP1) and a binding-competent "open" conformation (BP2). nih.gov The C4-dicarboxylate ligand then binds to the open BP2 form, which triggers a conformational change, shifting the equilibrium towards a "closed-liganded" conformation (BP3-L). nih.gov This "Venus flytrap" mechanism, where the two domains of the binding protein close around the substrate, is a common feature of periplasmic binding proteins. oup.comnih.gov

Following substrate capture and the conformational change to the closed-liganded state, the DctP-substrate complex interacts with the integral membrane components, DctQ and DctM. oup.comoup.com Current models propose a conformational coupling between the state of DctP and the transmembrane components. wikipedia.org The closed, substrate-bound DctP is thought to dock with the outward-facing conformation of the DctQM complex. nih.gov This interaction initiates the translocation process, likely involving the transfer of the substrate from DctP to a binding site within the DctM transmembrane channel. oup.com The subsequent release of the substrate into the cytoplasm is coupled to a conformational change in DctQM to an inward-facing state, driven by the electrochemical ion gradient. wikipedia.org Finally, DctP reverts to its open, unliganded state and is released from the membrane complex, ready to bind another substrate molecule in the periplasm. nih.gov

Functional Coupling and Inter-Component Communication within the DctPQM System

The efficient transport of C4-dicarboxylates by the DctPQM system relies on precise functional coupling and communication between its three components. While DctP is responsible for substrate binding and DctM is predicted to form the translocation channel with its 12 transmembrane helices, the role of the smaller DctQ protein, with its four predicted transmembrane helices, is thought to be crucial in mediating the communication between DctP and DctM. oup.comnih.govoup.com

Topological analyses of DctQ have identified periplasmic loops that could serve as potential interaction sites for the substrate-loaded DctP. oup.com It has been suggested that DctQ may act as a chaperone or stabilizer for DctM in the membrane and participate in the energy coupling process. oup.com The interaction between DctP and DctQ is likely a key step in transmitting the signal of substrate binding from the periplasm to the transmembrane translocation machinery.

Genetic Organization and Transcriptional Regulation of the Dctpqm Locus in R. Capsulatus

Genomic Context and Organization of the dctP Gene within the dctPQM Operon

The dctP gene in Rhodobacter capsulatus is the first gene in a three-gene operon, the dctPQM locus. nih.govasm.org This operon encodes a high-affinity transport system for the C4-dicarboxylates succinate (B1194679), malate (B86768), and fumarate (B1241708). nih.govasm.orgnih.gov The components of this system constitute a Tripartite ATP-independent Periplasmic (TRAP) transporter, a novel type of secondary transporter that relies on the proton motive force rather than ATP hydrolysis to drive uptake. asm.orgnih.govuniprot.org

The organization of the operon is as follows:

dctP : Encodes the periplasmic C4-dicarboxylate-binding protein. This soluble protein resides in the periplasm and is responsible for the initial binding of the substrate. nih.govasm.orguniprot.org

dctQ : Encodes the small integral membrane protein component of the transporter. nih.govasm.orgnih.gov Hydropathy profiles suggest it contains four transmembrane segments. nih.govnih.gov

dctM : Encodes the large integral membrane protein, which is predicted to have 12 transmembrane segments and forms the channel for substrate translocation across the cytoplasmic membrane. nih.govnih.gov

These three genes, dctP, dctQ, and dctM, are co-transcribed, forming the dctPQM operon. asm.orgoup.com This genetic linkage ensures the stoichiometric production of all three essential components of the TRAP transport system. asm.org

Gene Protein Product Function Characteristics
dctPDctPPeriplasmic C4-dicarboxylate-binding proteinSoluble substrate-binding component nih.govasm.org
dctQDctQSmall integral membrane protein4 predicted transmembrane segments nih.govnih.gov
dctMDctMLarge integral membrane protein12 predicted transmembrane segments nih.govnih.gov

Two-Component Regulatory System: DctS/DctR

The expression of the dctPQM operon is under the stringent control of a dedicated two-component sensor-regulator system, comprising the DctS and DctR proteins. nih.gov These genes, dctS and dctR, form their own operon which is located adjacent to, and transcribed divergently from, the dctPQM operon. asm.orgnih.gov

DctS functions as the environmental sensor for the system. oup.comnih.gov It is a membrane-bound sensor-kinase predicted to have two transmembrane segments near its N-terminus, which anchors the protein in the cytoplasmic membrane. nih.gov This positioning allows the N-terminal region of DctS to monitor the periplasmic concentration of C4-dicarboxylates. oup.com Upon binding a C4-dicarboxylate ligand such as succinate, malate, or fumarate, DctS undergoes a conformational change that triggers its autophosphorylation on a conserved histidine residue, using ATP as the phosphate (B84403) donor. oup.com

DctR is the cognate response regulator to DctS. nih.gov It is a cytoplasmic protein that belongs to the FixJ subfamily of response regulators. nih.gov Following the autophosphorylation of DctS, the phosphoryl group is transferred to a conserved aspartate residue on DctR. oup.com This phosphorylation event activates DctR, enabling it to bind specifically to the promoter region of the dctPQM operon. oup.com The binding of phosphorylated DctR to the DNA acts as a transcriptional activator, initiating the expression of the dctP, dctQ, and dctM genes. oup.comnih.gov Mutational studies have shown that the inactivation of either dctS or dctR abolishes the expression of DctP and prevents the cell from growing on or transporting C4-dicarboxylates. nih.gov

Component Type Location Function
DctSSensor KinaseCytoplasmic MembraneSenses periplasmic C4-dicarboxylates and autophosphorylates. oup.comnih.gov
DctRResponse RegulatorCytoplasmReceives phosphate from DctS and binds to the dctPQM promoter to activate transcription. oup.comnih.gov

Regulatory Inputs and Environmental Cues Influencing dctPQM Gene Expression

The expression of the dctPQM genes is finely tuned to the metabolic needs of the cell, being induced by the presence of its substrates and repressed when more favorable carbon sources are available. oup.com

The primary signal for the induction of the dctPQM operon is the presence of C4-dicarboxylates in the environment. oup.comasm.org The transport system is highly induced when R. capsulatus is grown on malate, succinate, or fumarate as the carbon source. nih.govasm.org Under these conditions, the DctP binding protein can become one of the most abundant proteins in the periplasm. oup.com This induction is mediated directly through the DctS/DctR system, which senses these molecules and activates transcription accordingly. oup.comnih.gov

While C4-dicarboxylates are effective inducers, the expression of the dctPQM operon is subject to repression by other, more readily metabolized organic acids and carbon sources. oup.com For instance, transport activity via the Dct system is repressed by compounds such as lactate and glucose. oup.com This phenomenon, likely a form of catabolite repression, ensures that the bacterium prioritizes the use of more energetically favorable carbon sources before expending energy to synthesize the DctPQM transporter for C4-dicarboxylate uptake.

Condition Regulatory Effect on dctPQM Expression Mediator
Presence of Malate, Succinate, or FumarateInductionDctS/DctR System nih.govasm.org
Presence of Lactate or GlucoseRepressionCatabolite Repression Mechanisms oup.com

Mechanisms of Promoter Activity Control and Transcriptional Initiation of the dctPQM Locus in R. capsulatus

The expression of the dctPQM operon in Rhodobacter capsulatus, essential for the high-affinity transport of C4-dicarboxylates such as malate, succinate, and fumarate, is a tightly regulated process. nih.gov This regulation ensures that the components of the transport system are synthesized primarily when their substrates are available in the periplasm. The control of promoter activity and the subsequent initiation of transcription are governed by a sophisticated two-component signal transduction system, DctS-DctR.

The dctSR operon, which encodes the sensor kinase DctS and the response regulator DctR, is transcribed divergently from the dctPQM operon. This genetic arrangement allows for coordinated regulation of both the transport machinery and its regulatory system.

The DctS-DctR Two-Component System: The Master Regulator

The DctS-DctR system is the principal regulator of dctPQM expression. This system functions as a molecular switch that responds to the presence of C4-dicarboxylates in the periplasmic space.

DctS: The Periplasmic Sensor Kinase DctS is a transmembrane sensor kinase. Its periplasmic domain is responsible for detecting the presence of C4-dicarboxylates. Upon binding of a C4-dicarboxylate ligand, DctS undergoes a conformational change that triggers its autophosphorylation on a conserved histidine residue, utilizing ATP as the phosphate donor.

DctR: The Response Regulator DctR is a cytoplasmic response regulator. The phosphoryl group from the activated DctS is transferred to a conserved aspartate residue on DctR. This phosphorylation event activates DctR, transforming it into its transcriptionally active form, DctR-P.

Transcriptional Activation at the dctP Promoter

The phosphorylated response regulator, DctR-P, is the direct activator of transcription from the dctP promoter, which drives the expression of the dctPQM operon. While the precise DNA sequence of the dctP promoter and the specific binding site for DctR-P in Rhodobacter capsulatus have not been detailed in available research, the general mechanism for this class of response regulators involves binding to specific DNA sequences, known as operator sites, located upstream of the core promoter elements (-10 and -35 regions).

The binding of DctR-P to its operator site is thought to facilitate the recruitment of RNA polymerase to the dctP promoter, thereby initiating the transcription of the dctPQM genes. This interaction likely enhances the affinity of RNA polymerase for the promoter, leading to efficient transcription initiation.

Conditions Influencing Promoter Activity

The activity of the dctP promoter is subject to both induction and repression, ensuring that the dctPQM operon is expressed only under appropriate physiological conditions.

Induction by C4-Dicarboxylates: The primary inducers of dctP promoter activity are the C4-dicarboxylates themselves. Their presence in the periplasm triggers the DctS-DctR signaling cascade, leading to the activation of dctPQM transcription.

Catabolite Repression: The expression of the Dct system is also subject to catabolite repression. The presence of more readily metabolizable carbon sources, such as certain organic acids, can lead to the repression of the dctPQM operon, even in the presence of C4-dicarboxylates. This ensures that the bacterium prioritizes the utilization of energetically more favorable carbon sources.

The intricate control of the dctP promoter activity through the DctS-DctR two-component system allows Rhodobacter capsulatus to efficiently adapt its metabolism to the availability of different carbon sources in its environment.

Role of Dctp in Signal Transduction and Cellular Regulatory Cascades

DctP as a Periplasmic Sensor of Extracellular C4-dicarboxylate Concentrations

The DctP protein functions as a highly specific and sensitive primary sensor of C4-dicarboxylate concentrations in the periplasmic space. nih.gov Its location in the periplasm positions it perfectly to detect the presence of these compounds before they are transported into the cytoplasm.

Research has demonstrated that DctP exhibits high affinity for C4-dicarboxylates such as succinate (B1194679), L-malate, and fumarate (B1241708), with dissociation constants (Kd) in the sub-micromolar range. nih.gov This high affinity allows the bacterium to detect even low concentrations of these valuable carbon sources in its surroundings. The binding of a C4-dicarboxylate ligand to DctP is not a simple one-step process. Kinetic studies have revealed a multi-step mechanism involving significant conformational changes in the protein. nih.govjohnshopkins.edu In its unbound (apo) state, DctP exists in equilibrium between at least two conformations. nih.gov The binding of a ligand shifts this equilibrium, inducing a further conformational change to a "closed," ligand-bound state. nih.gov This conformational shift is the initial step in the signal transduction cascade.

Table 1: Ligand Binding Affinities of DctP from Rhodobacter capsulatus

LigandDissociation Constant (Kd)Reference
L-malateSub-micromolar nih.gov
SuccinateSub-micromolar nih.gov
FumarateSub-micromolar nih.gov
D-malate2 orders of magnitude weaker than L-malate nih.gov

Hypothesized Interaction and Information Transfer between DctP and the DctS/DctR Two-Component System

The prevailing hypothesis is that the ligand-induced conformational change in DctP is the key to initiating a signal transduction cascade through the DctS/DctR two-component system. researchgate.net This system consists of the sensor histidine kinase DctS, a transmembrane protein, and the response regulator DctR, a cytoplasmic protein. While direct evidence in R. capsulatus is still being fully elucidated, studies in the closely related bacterium Rhodobacter sphaeroides have shown that DctP is indeed a part of the DctS/DctR sensory pathway, playing a dual role in both transport and signaling. researchgate.net

The proposed model for information transfer is as follows:

Sensing and Binding: In the periplasm, DctP binds to a C4-dicarboxylate, undergoing a significant conformational change. nih.govjohnshopkins.edu

Interaction with DctS: The ligand-bound conformation of DctP is thought to interact with the periplasmic domain of the sensor kinase DctS. This interaction is believed to be the crucial step in transmitting the signal across the cytoplasmic membrane.

Activation of DctS: This interaction with the DctP-ligand complex is hypothesized to induce a conformational change in DctS, leading to its autophosphorylation on a conserved histidine residue.

Phosphotransfer to DctR: The phosphate (B84403) group is then transferred from DctS to the response regulator DctR in the cytoplasm.

Transcriptional Regulation: Phosphorylated DctR then acts as a transcriptional activator, binding to the promoter region of the dctP operon and upregulating the expression of the DctPQM transporter components.

This model, often referred to as a "ligand-induced dimeric switch" in similar systems, provides a plausible mechanism for how the external concentration of C4-dicarboxylates is translated into a specific genetic response.

Integration of C4-dicarboxylate Transport Activity with Broader Cellular Metabolism and Adaptation

The transport of C4-dicarboxylates via the DctPQM system is intricately integrated with the broader metabolic network of Rhodobacter capsulatus, enabling the bacterium to adapt to different environmental conditions. The ability to utilize C4-dicarboxylates is particularly crucial for the bacterium's versatile metabolism, which includes aerobic and anaerobic respiration, as well as photosynthesis. nih.govnih.gov

Under aerobic conditions, the transported C4-dicarboxylates, such as malate (B86768) and succinate, are readily fed into the citric acid (TCA) cycle for energy generation and the production of biosynthetic precursors. nih.gov The efficient uptake of these compounds is therefore essential for robust aerobic growth when they are the primary carbon source.

During anaerobic growth, the metabolic landscape of R. capsulatus shifts. The regulation of C4-dicarboxylate transport becomes even more critical as the cell must maintain redox balance. nih.gov For instance, under certain anaerobic conditions, the expression of genes for C4-dicarboxylate metabolism is induced. nih.gov The transported C4-dicarboxylates can be metabolized through alternative pathways to support growth and maintain cellular functions.

The tight regulation of the Dct system, controlled by the DctS/DctR two-component system in response to C4-dicarboxylate availability, ensures that the bacterium only expends energy on synthesizing the transporter when these substrates are present. This prevents the wasteful production of proteins and allows for the efficient allocation of resources, which is a hallmark of the metabolic flexibility of R. capsulatus. The integration of the DctP-mediated sensory input with the central metabolic and regulatory networks allows for a coordinated response to changes in nutrient availability, ensuring the survival and proliferation of the bacterium in diverse and competitive environments.

Compound Index

Methodological Approaches in R. Capsulatus Dctp Research

Genetic Manipulation and Mutagenesis Studies

Genetic tools have been fundamental in identifying and confirming the role of the dctP gene. Early research utilized transposon mutagenesis, a technique where a mobile genetic element, such as Tn5, is randomly inserted into the bacterial genome. This approach led to the isolation of a mutant strain of R. capsulatus that was unable to transport C4-dicarboxylates, pinpointing the genetic locus responsible for this function. The DctP protein was notably absent in this Tn5 insertion mutant. nih.gov

Following the initial identification, more targeted methods like gene deletions and insertional mutagenesis were employed to systematically investigate the genes within the dct locus. nih.gov These studies created specific "knockout" mutants to assess the function of individual genes. For instance, creating null mutants for dctP, dctQ, and dctM demonstrated that all three genes are essential for the high-affinity transport of C4-dicarboxylates. nih.govpsu.edu

Complementation analysis served as the definitive step to confirm gene function. In these experiments, a functional copy of a mutated gene is reintroduced into the mutant strain, typically on a plasmid. Successful restoration of the wild-type phenotype—in this case, the ability to transport C4-dicarboxylates—confirms that the introduced gene is responsible for the lost function. Complementation of a Rhizobium meliloti strain with a deleted dct system using the R. capsulatus dctPQM genes successfully demonstrated that these three components are sufficient to form a functional transport system. nih.gov These classical genetic approaches were instrumental in defining the components of the Dct transport system.

Table 1: Genetic Manipulation Techniques in dctP Research

Technique Description Key Finding in R. capsulatus DctP Research
Tn5 Insertional Inactivation Random insertion of a transposon (Tn5) to disrupt gene function and identify resulting phenotypes. Identified a mutant unable to transport C4-dicarboxylates, leading to the discovery of the dctP gene. nih.gov
Gene Deletions/Insertional Mutagenesis Targeted inactivation of specific genes to study their individual roles. Confirmed that dctP, dctQ, and dctM are all essential for the transport system to be functional. nih.govpsu.edu

| Complementation Analysis | Reintroduction of a wild-type gene into a mutant to restore its function. | Proved that the dctPQM gene cluster is necessary and sufficient for creating a functional C4-dicarboxylate transport system. nih.gov |

Biochemical Characterization Techniques

Biochemical methods have been essential for characterizing the DctP protein's direct interactions with its substrates. The protein was purified to homogeneity, a critical first step allowing for detailed in vitro analysis. This process involves separating the DctP protein from all other cellular components to study its properties in isolation.

Once purified, ligand binding assays were performed to characterize the protein's specificity and affinity for various C4-dicarboxylates. These assays confirmed that DctP is the periplasmic binding protein responsible for the initial capture of substrates from the environment. It was shown to be essential for the high-affinity transport of malate (B86768), succinate (B1194679), and fumarate (B1241708) across the cytoplasmic membrane. nih.gov

While steady-state and stopped-flow spectroscopy are powerful techniques used to study enzyme kinetics and binding dynamics in R. capsulatus, specific applications of fluorescence spectroscopy directly on the DctP protein have not been detailed in the available research. These methods are, however, commonly used to monitor rapid conformational changes in proteins upon ligand binding. For example, stopped-flow spectrophotometry has been used to study the kinetics of electron-transfer reactions involving other proteins in this bacterium.

Table 2: Ligands of the DctP Protein

Ligand Type Role in Transport
Succinate C4-Dicarboxylate A primary substrate for the DctPQM transport system. nih.govpsu.edu
Fumarate C4-Dicarboxylate A primary substrate for the DctPQM transport system. nih.govpsu.edu

| Malate | C4-Dicarboxylate | A primary substrate for the DctPQM transport system. nih.govpsu.edu |

Structural Biology Approaches

Understanding the three-dimensional structure of a protein is crucial for deciphering its mechanism of action. X-ray crystallography is a primary technique for determining high-resolution protein structures. While this method has been successfully applied to other proteins from R. capsulatus, such as cytochrome c peroxidase and the magnesium chelatase BchI subunit, a published crystal structure for the DctP protein itself is not currently available in the reviewed literature.

Transcriptional and Proteomic Profiling

To understand how the expression of the dctP gene is regulated, researchers employ transcriptional and proteomic profiling techniques. Microarray analysis allows for the simultaneous monitoring of the expression levels of thousands of genes under different environmental conditions. nih.gov In studies on R. capsulatus, custom-designed Affymetrix GeneChips have been used to analyze the organism's transcriptional response to stresses like temperature changes. nih.gov One such study revealed that under heat stress, the expression of the gene for the DctP subunit was significantly down-regulated, suggesting that transport of C4-dicarboxylates is reduced under these conditions. nih.gov

Another powerful technique for studying promoter activity is the use of gene fusions. This involves fusing the promoter region of a gene of interest (like dctP) to a reporter gene, such as lacZ, which encodes the easily assayable enzyme β-galactosidase. nih.gov By measuring the reporter enzyme's activity, researchers can quantify the transcriptional activity of the promoter under various conditions. This approach has been used in R. capsulatus to study the regulation of other genes, such as hemA, and could be applied to the dctP promoter to dissect the regulatory circuits that control its expression in response to the availability of C4-dicarboxylates. psu.edunih.gov Finally, proteomic analyses using techniques like nano-liquid chromatography-tandem mass spectrometry (nLC-MS/MS) provide a direct measure of the proteins present in the cell, offering a complementary view to transcriptional data by confirming the actual synthesis and abundance of proteins like DctP.

Comparative and Evolutionary Analysis of Dctp and Trap Transporters

Phylogeny and Distribution of DctP Homologs Across Diverse Prokaryotic Lineages

Homologs of the DctP protein, the periplasmic substrate-binding component of the TRAP transporter in Rhodobacter capsulatus, are widespread throughout the prokaryotic world. embopress.org Phylogenetic analyses indicate that these proteins are not confined to a single bacterial lineage but are distributed across a diverse range of phyla, highlighting their ancient origins and fundamental importance in bacterial metabolism. embopress.orgresearchgate.net This broad distribution suggests that the ancestral TRAP transport system likely evolved early in prokaryotic history and has since diversified to accommodate a wide array of substrates and ecological niches.

The presence of DctP homologs has been identified in all major bacterial subdivisions as well as in archaea. embopress.org This extensive distribution underscores the evolutionary success of the TRAP transport mechanism. Phylogenetic trees constructed from DctP protein sequences show distinct clusters that often correlate with the substrate specificity of the transporter. researchgate.net For instance, DctP homologs known to bind C4-dicarboxylates, such as the one from R. capsulatus, group together, while others that recognize different ligands form separate branches. researchgate.net

Table 1: Distribution of DctP Homologs Across Selected Prokaryotic Phyla

Prokaryotic Phylum Presence of DctP Homologs Notable Examples of Genera
Proteobacteria Abundant Rhodobacter, Escherichia, Salmonella, Pseudomonas, Rhizobium
Firmicutes Present Bacillus, Staphylococcus
Actinobacteria Present Streptomyces, Corynebacterium
Cyanobacteria Present Synechocystis
Bacteroidetes Present Bacteroides

| Archaea | Present | Found in various archaeal lineages |

This table provides a summary of the widespread distribution of DctP homologs, indicating their presence in a variety of bacterial and archaeal phyla.

Conservation of TRAP Transport Mechanism and Constituent Components

The tripartite ATP-independent periplasmic (TRAP) transport system represents a unique and highly conserved mechanism for solute uptake in prokaryotes. oup.com Unlike canonical ABC transporters, TRAP systems are secondary transporters that utilize an electrochemical ion gradient, typically sodium ions, to drive the import of substrates against their concentration gradient. nih.gov A defining and conserved feature of all TRAP transporters is their reliance on a high-affinity extracytoplasmic solute receptor, the P-component (like DctP), which captures the substrate in the periplasm and delivers it to the membrane-spanning components. oup.com

The core architecture of TRAP transporters is remarkably conserved and consists of three essential protein domains:

The Substrate-Binding Protein (SBP) or P-component (e.g., DctP): This periplasmic protein is responsible for the initial, high-affinity binding of the substrate. oup.com

The Small Membrane Protein or Q-component (e.g., DctQ): This component typically contains four transmembrane helices. researchgate.net

The Large Membrane Protein or M-component (e.g., DctM): This component is the larger of the two membrane proteins and usually possesses 12 transmembrane helices. researchgate.net

Divergence and Specialization of C4-dicarboxylate Transport Systems and Substrate Specificities

While the core TRAP mechanism is conserved, the substrate specificities of these transporters have diverged significantly, allowing bacteria to colonize a vast array of ecological niches. This is particularly evident in the transport of C4-dicarboxylates, which are crucial intermediates in central metabolism. nih.gov Bacteria often possess multiple C4-dicarboxylate transport systems, each with distinct affinities and substrate preferences, enabling them to adapt to fluctuating nutrient availability.

In addition to the DctPQM TRAP transporter, other major families of C4-dicarboxylate carriers in bacteria include:

DctA: A member of the dicarboxylate/cation symporter (DAACS) family, which typically functions as a high-capacity, lower-affinity transporter. researchgate.netnih.gov

DcuA, DcuB, and DcuC: These are part of the dicarboxylate uptake (Dcu) family and are often involved in anaerobic metabolism, facilitating the antiport of different C4-dicarboxylates. researchgate.netescholarship.org

The specialization of these systems allows for a coordinated response to environmental conditions. For example, in Pseudomonas aeruginosa, the DctPQM system is more efficient at low succinate (B1194679) concentrations, acting as a high-affinity scavenger, whereas the DctA transporter is the major carrier at higher succinate concentrations. nih.gov This division of labor ensures efficient uptake of C4-dicarboxylates across a wide range of environmental concentrations.

Table 2: Comparative Substrate Specificities of C4-dicarboxylate Transport Systems

Transporter Family Representative Protein(s) Primary Substrates Other Known Substrates/Inhibitors Functional Role
TRAP DctPQM (R. capsulatus) Succinate, Fumarate (B1241708), Malate (B86768) - High-affinity uptake, especially at low substrate concentrations.
DAACS DctA (E. coli, B. subtilis) Succinate, Fumarate, Malate Oxaloacetate Aerobic uptake of C4-dicarboxylates. asm.org
Dcu DcuA, DcuB (E. coli) Fumarate, Malate, Aspartate Succinate (as antiport substrate) Anaerobic fumarate respiration, antiport of C4-dicarboxylates. nih.govbiorxiv.org

| Dcu | DcuC (E. coli) | Succinate | - | Efflux of succinate during fermentation. researchgate.net |

This table illustrates the divergence in substrate specificity and functional roles among different families of C4-dicarboxylate transporters, highlighting the metabolic flexibility they provide to bacteria.

Evolutionary Implications for Metabolic Versatility and Niche Adaptation in Bacteria

The evolution and diversification of DctP and other TRAP transporters, alongside other C4-dicarboxylate transport systems, have had profound implications for the metabolic versatility and niche adaptation of bacteria. The ability to efficiently scavenge and utilize a variety of organic acids, particularly C4-dicarboxylates, is a significant advantage in many environments, from soil and aquatic ecosystems to host-associated niches. frontiersin.orgoup.com

The presence of multiple, functionally distinct transport systems for the same class of compounds allows bacteria to fine-tune their metabolic responses to changing environmental conditions. embopress.orgnih.gov For instance, the ability to switch between high-affinity and low-affinity transport systems enables bacteria to thrive in both nutrient-poor and nutrient-rich environments. nih.gov This metabolic flexibility is a key factor in the success of many bacterial species as opportunistic pathogens and environmental generalists. oup.com

Furthermore, the acquisition of novel transport systems through horizontal gene transfer has been a major driver of bacterial evolution, allowing for rapid adaptation to new ecological niches. oup.com The modular nature of the TRAP system, with its distinct substrate-binding and membrane components, may have facilitated the evolution of new substrate specificities through changes in the DctP component without requiring alterations to the core transport machinery.

Q & A

Q. What is the functional role of DctP in Rhodobacter capsulatus?

DctP is the periplasmic binding protein of the high-affinity C4-dicarboxylate transport system, essential for the uptake of malate, succinate, and fumarate. It binds ligands in the periplasm and delivers them to the transmembrane transporter complex (DctQM). This system operates under aerobic or photosynthetic conditions, enabling energy metabolism in R. capsulatus .

  • Methodological Insight: Functional validation involves purifying DctP via anion-exchange chromatography, ligand-binding assays (e.g., equilibrium dialysis with radiolabeled substrates), and complementation studies using Tn5 mutants lacking transport activity .

Q. What structural features distinguish DctP from other periplasmic binding proteins?

DctP is a 333-residue protein with a 26-residue N-terminal signal peptide cleaved during maturation. It lacks significant homology to ABC transporter-binding proteins but shares weak similarity with TRAP (Tripartite ATP-independent Periplasmic) transporter components. Its ligand-binding pocket accommodates C4-dicarboxylates via electrostatic interactions with conserved arginine residues .

  • Methodological Insight: Structural characterization employs Edman degradation for N-terminal sequencing, SDS-PAGE for purity assessment, and circular dichroism to confirm proper folding .

Q. How is the dctP gene regulated in R. capsulatus?

The dctP gene is part of a dicistronic operon linked to dctS and dctR, which encode a two-component sensor-regulator system. DctS (a membrane-bound kinase) phosphorylates DctR (a response regulator) in response to C4-dicarboxylate availability, activating dctP transcription .

  • Methodological Insight: Regulatory mechanisms are dissected using lacZ transcriptional fusions, insertional mutagenesis of dctS/R, and electrophoretic mobility shift assays (EMSAs) to study DNA-binding activity .

Advanced Research Questions

Q. How can conflicting data on DctP’s energy coupling mechanism be resolved?

Early studies hypothesized ATP dependence due to homology with ABC transporters. However, transport assays with uncouplers (e.g., CCCP) and ATP synthesis inhibitors demonstrated that DctPQM-mediated transport is driven by the proton motive force (PMF), not ATP hydrolysis .

  • Methodological Insight: Use ³H-succinate uptake assays in membrane vesicles, measure ΔpH/ΔΨ with fluorescent probes (e.g., DiSC3), and compare transport rates in wild-type vs. atp mutants .

Q. What experimental strategies identify DctP’s ligand-binding residues?

Site-directed mutagenesis of conserved residues (e.g., Arg102, Asp220) combined with isothermal titration calorimetry (ITC) reveals critical binding interactions. Structural modeling using Clustal Ω alignments with homologs (e.g., E. coli DctP-like proteins) identifies conserved motifs .

  • Methodological Insight: Crystallize DctP-ligand complexes (e.g., with malate) for X-ray diffraction and validate binding kinetics via surface plasmon resonance (SPR) .

Q. How do DctP homologs vary across Gram-negative bacteria?

Phylogenetic analysis using NGPhylogeny reveals DctP clusters within the TRAP transporter family, distinct from ABC systems. For example, R. capsulatus DctP shares <30% identity with Bordetella pertussis homologs but retains conserved substrate-binding residues .

  • Methodological Insight: Construct maximum-likelihood trees from orthologous sequences and perform functional complementation in heterologous hosts (e.g., Rhizobium meliloti ΔdctABD mutants) .

Q. What are the limitations of current models for DctP-dependent transport kinetics?

Existing models assume a 1:1 binding stoichiometry, but stopped-flow fluorimetry data suggest cooperative interactions between DctP and DctQM. Discrepancies arise from in vitro vs. in vivo ligand concentrations and membrane potential dynamics .

  • Methodological Insight: Develop kinetic models using BioLayer Interferometry (BLI) to measure real-time binding and simulate transport under varying PMF conditions .

Contradictions and Gaps in Current Research

  • Energy Coupling : While TRAP transporters are PMF-dependent, some homologs (e.g., in Haemophilus influenzae) show partial ATP dependence, suggesting lineage-specific adaptations .
  • Regulatory Elements : The GC-rich dyad symmetry downstream of dctP (putative transcriptional attenuator) remains uncharacterized. Riboswitch activity or small RNA interactions could modulate mRNA stability .

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